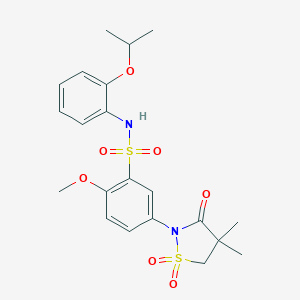![molecular formula C20H27N3O2S B253861 N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, commonly known as DPA-714, is a small molecule drug that has gained significant attention in the scientific research community due to its potential applications in a variety of fields. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
Mécanisme D'action
DPA-714 acts as a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, binding to the protein and modulating its activity. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is involved in the transport of cholesterol into the inner mitochondrial membrane, where it is used for steroid synthesis. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is also involved in the regulation of apoptosis and mitochondrial function. The exact mechanism by which DPA-714 modulates N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide activity is not fully understood, but it is thought to involve the regulation of mitochondrial membrane potential and the inhibition of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its role in neuroimaging, DPA-714 has been found to have anti-inflammatory and neuroprotective properties. DPA-714 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. DPA-714 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for use in lab experiments. It is a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, which allows for specific targeting of the protein. DPA-714 is also stable and can be radiolabeled for use in PET imaging. However, there are also limitations to the use of DPA-714. Its exact mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. Additionally, DPA-714 is not currently approved for use in humans and has not undergone extensive safety testing.
Orientations Futures
There are several future directions for the study of DPA-714. One area of research is the development of new radiolabeled compounds for use in PET imaging. These compounds could have improved imaging properties and allow for more accurate visualization of N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. Another area of research is the investigation of DPA-714's effects on other cellular processes, such as mitochondrial function and apoptosis. Finally, the potential therapeutic applications of DPA-714 in the treatment of neurodegenerative diseases should be explored further.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 2-bromoacetophenone with 2,6-diisopropylaniline, followed by the addition of ethyl 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The resulting compound is then treated with sodium hydride and chloroacetyl chloride to yield DPA-714.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its applications in the field of neuroimaging. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is upregulated in response to neuroinflammation and has been found to be a biomarker of neurodegeneration. DPA-714 can be radiolabeled with positron-emitting isotopes and used in positron emission tomography (PET) imaging to visualize N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. This can provide valuable information about the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C20H27N3O2S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H27N3O2S/c1-6-14-10-17(24)23-20(21-14)26-11-18(25)22-19-15(12(2)3)8-7-9-16(19)13(4)5/h7-10,12-13H,6,11H2,1-5H3,(H,22,25)(H,21,23,24) |
Clé InChI |
GCKNLAJUBMFNQH-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES canonique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)

![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)